N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide, also known as AZD6738, is a small molecule inhibitor that targets the enzyme Ataxia-Telangiectasia and Rad3-related protein (ATR). ATR is a crucial component of the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to DNA damaging agents. In
Mécanisme D'action
N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide inhibits the kinase activity of ATR, which is a key component of the DNA damage response pathway. ATR is activated in response to DNA damage, and its inhibition sensitizes cancer cells to DNA damaging agents by preventing the repair of damaged DNA. Additionally, ATR inhibition can lead to replication stress, which can cause cancer cells to undergo cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit ATR kinase activity, induce replication stress, and sensitize cancer cells to DNA damaging agents. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of ATR kinase activity, and its activity has been extensively characterized in preclinical models of cancer. Additionally, this compound has a favorable pharmacokinetic profile, which makes it suitable for use in animal models. However, there are also some limitations to its use. For example, it may not be suitable for use in certain cancer types, and its efficacy may be influenced by factors such as tumor heterogeneity and the presence of DNA repair defects.
Orientations Futures
There are several future directions for the use of N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide in cancer research. One potential application is in combination with immunotherapy, as ATR inhibition has been shown to enhance the immune response to cancer cells. Additionally, this compound may be useful in combination with other DNA damaging agents, such as PARP inhibitors. Finally, the development of biomarkers to predict response to ATR inhibition may help to identify patients who are most likely to benefit from this treatment.
Méthodes De Synthèse
The synthesis of N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide involves a multi-step process that starts with the reaction of 4-(Trifluoromethyl)pyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-Boc-3-aminomethylazetidine to give the corresponding amide. The Boc group is then removed using trifluoroacetic acid, and the resulting amine is reacted with oxalyl chloride to form the corresponding acid chloride. Finally, this is reacted with 2-oxolaneamine to give this compound.
Applications De Recherche Scientifique
N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide has been extensively studied in preclinical models of cancer, and its potential as a therapeutic agent is being explored in clinical trials. It has been shown to sensitize cancer cells to DNA damaging agents such as radiation and chemotherapy, and to enhance the efficacy of these treatments. Additionally, this compound has been shown to have activity against a range of cancer types, including lung, breast, and ovarian cancer.
Propriétés
IUPAC Name |
N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2/c15-14(16,17)9-3-4-18-12(6-9)20-7-10(8-20)19-13(21)11-2-1-5-22-11/h3-4,6,10-11H,1-2,5,7-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJJSUUWIHEBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.